Oxybisbutanol

Übersicht

Beschreibung

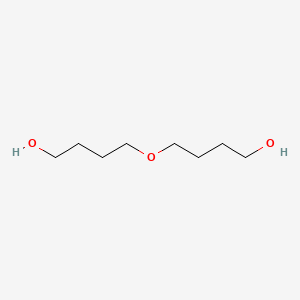

Oxybisbutanol is an organic compound with the molecular formula C8H18O31. It is also known as 4,4’-Oxybis (butan-1-ol) and has a molecular weight of 162.23 g/mol1. It has been used in various scientific research applications, including as a solvent, a reagent, and a catalyst2.

Synthesis Analysis

The synthesis of Oxybisbutanol is not explicitly mentioned in the retrieved sources. However, it is known that butanol can be produced either via the biotechnological route, using microorganisms such as clostridia, or by the chemical route, using petroleum3.

Molecular Structure Analysis

The molecular structure of Oxybisbutanol consists of eight carbon atoms, eighteen hydrogen atoms, and three oxygen atoms1. The IUPAC name for Oxybisbutanol is 4-(4-hydroxybutoxy)butan-1-ol1. The InChIKey, a unique identifier for the compound, is LYKRIFJRHXXXDZ-UHFFFAOYSA-N1.

Chemical Reactions Analysis

The specific chemical reactions involving Oxybisbutanol are not detailed in the retrieved sources. However, it is known that frontier orbital theory plays a leading role in orbital-based reaction analyses4.

Physical And Chemical Properties Analysis

Oxybisbutanol has a molecular weight of 162.23 g/mol1. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 31. The compound has a rotatable bond count of 81. The exact mass and monoisotopic mass of Oxybisbutanol are 162.125594432 g/mol1. The topological polar surface area is 49.7 Ų1.

Wissenschaftliche Forschungsanwendungen

Transdermal Bioadhesive Film Development

Oxybutynin, often used in treating overactive bladder, has been incorporated into a transdermal bioadhesive film for enhanced drug delivery. Studies have shown that these films exhibit efficient permeation characteristics across the skin, potentially allowing for smaller areas or lower drug loading compared to commercial patches like Oxytrol (Nicoli et al., 2006).

Pharmacokinetics and Metabolism in Novel Delivery Systems

Research has been conducted to understand the pharmacokinetics and metabolism of oxybutynin when delivered via novel transdermal systems. These studies suggest that sustained delivery over several days is achievable, and such systems could be effective in treating patients with overactive bladder, potentially with fewer anticholinergic side effects (Zobrist et al., 2004).

Formulation Studies for Enhanced Delivery

Innovative formulation studies have been carried out to improve the delivery of oxybutynin through patches, avoiding the use of chemical permeation enhancers. These studies aim to enhance drug flux and stability, thus improving the therapeutic effectiveness of oxybutynin patches (Minghetti et al., 2007).

Exploring Effects on the Central Nervous System

Research has also been directed towards understanding the central nervous system penetration of oxybutynin, particularly its effects after different modes of administration. Such studies are crucial in optimizing dosing strategies and improving therapeutic outcomes (Kokki et al., 2014).

Investigation of Interactions with Human Serum Albumin

Studies exploring the interaction of oxyresveratrol/piceatannol and/or mitoxantrone with human serum albumin provide insights into the combined application of polyphenols and anticancer drugs. This research has potential implications for the use of oxybutynin in cancer treatment, considering the binding interactions that can influence drug efficacy (Liu et al., 2020).

Development of Long-Acting Bioadhesive Vaginal Gels

The development of long-acting bioadhesive vaginal gels of oxybutynin addresses issues like overactive bladder and vaginal dryness after menopause. These gels show promise as an innovative alternative therapeutic system, offering a new avenue for treatment with potential improvements in bioavailability and patient compliance (Tuğcu-Demiröz et al., 2013).

Nanosuspension Gel for Enhanced Transdermal Treatment

The construction of oxybutynin nanosuspension gel represents a significant advancement in transdermal treatment for overactive bladder syndrome. This approach aims to improve skin permeation, bioavailability, and reduce adverse effects, thereby enhancing patient compliance (Sheng et al., 2022).

Safety And Hazards

The specific safety and hazards associated with Oxybisbutanol are not detailed in the retrieved sources. However, it is important to handle all chemicals with appropriate safety measures to prevent any potential harm6.

Zukünftige Richtungen

While the future directions of Oxybisbutanol are not explicitly mentioned in the retrieved sources, it is known that improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of isobutanol by reducing the product toxicity78.

Please note that this information is based on the available sources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

Eigenschaften

IUPAC Name |

4-(4-hydroxybutoxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c9-5-1-3-7-11-8-4-2-6-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKRIFJRHXXXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948749 | |

| Record name | 4,4'-Oxydi(butan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxybisbutanol | |

CAS RN |

3403-82-5, 25853-56-9 | |

| Record name | Dibutylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3403-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Oxybisbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybisbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025853569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Oxydi(butan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybisbutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-oxybisbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Benzo[c]carbazole](/img/structure/B1346553.png)